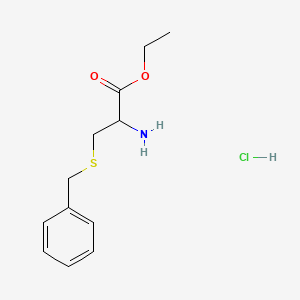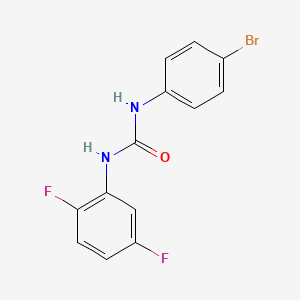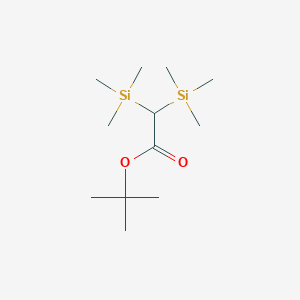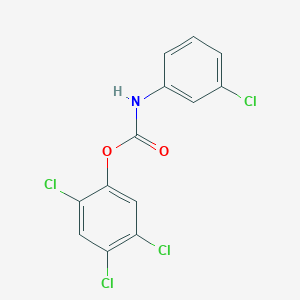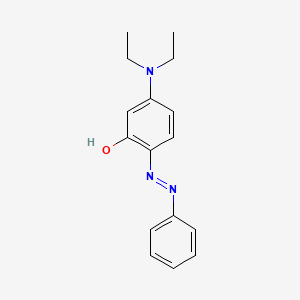![molecular formula C17H13NO B15075205 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide CAS No. 35021-64-8](/img/structure/B15075205.png)
4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide is a complex organic compound known for its unique structural properties This compound is part of a larger family of dibenzocyclopropapentalenes, which are characterized by their fused ring systems
Métodos De Preparación
The synthesis of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzocyclopropapentalene core, followed by functionalization to introduce the carboxamide group. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .
Aplicaciones Científicas De Investigación
4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Preliminary studies investigate its potential as a therapeutic agent, although more research is needed to confirm its efficacy and safety.
Industry: Its unique structural properties make it a candidate for materials science applications, such as the development of new polymers or nanomaterials
Mecanismo De Acción
The mechanism of action of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved are still under investigation, but studies suggest that the compound can modulate biochemical pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide can be compared with other dibenzocyclopropapentalenes, such as:
- 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carbonitrile
- 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid
- 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-ylmethyl acetate These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and potential applications. The uniqueness of this compound lies in its carboxamide group, which may confer distinct biological and chemical properties .
Propiedades
Número CAS |
35021-64-8 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
pentacyclo[7.7.0.02,16.03,8.010,15]hexadeca-3,5,7,10,12,14-hexaene-9-carboxamide |
InChI |
InChI=1S/C17H13NO/c18-16(19)17-11-7-3-1-5-9(11)13-14(15(13)17)10-6-2-4-8-12(10)17/h1-8,13-15H,(H2,18,19) |
Clave InChI |
APBYGDFDFJZOHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C4C3C2(C5=CC=CC=C45)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


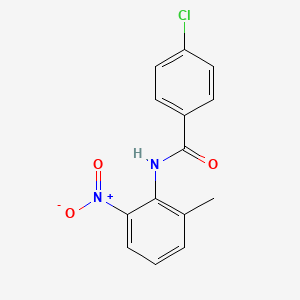

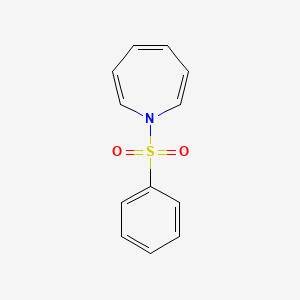
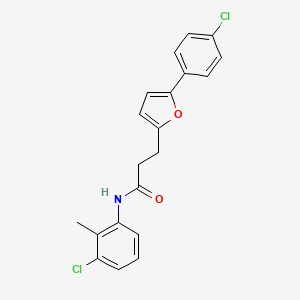
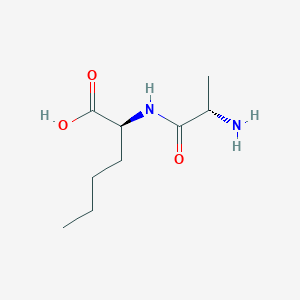
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
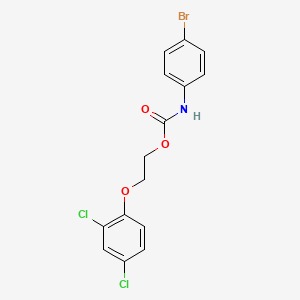
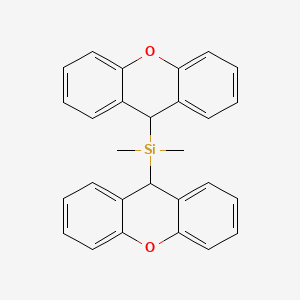
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
